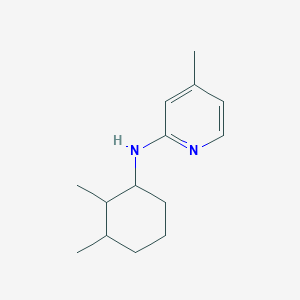
N-(2,3-dimethylcyclohexyl)-4-methylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,3-dimethylcyclohexyl)-4-methylpyridin-2-amine” is a compound whose chemical structure contains a cyclohexane, a methylpiperidine, and an amine group . It is generally a colorless to light yellow solid or powder . The compound has a molecular weight of 224.39 g/mol .
Synthesis Analysis
The synthesis of “N-(2,3-dimethylcyclohexyl)-4-methylpyridin-2-amine” involves multiple steps, including chemical reactions and purification steps . Due to the complexity of the preparation method and the potential danger, it is recommended to perform the synthesis under suitable laboratory conditions .Chemical Reactions Analysis
“N-(2,3-dimethylcyclohexyl)-4-methylpyridin-2-amine” is a base and a reducing agent . It reacts violently with strong oxidizing agents and acids . It also reacts with hypochlorites to give N-chloroamines, some of which are explosives when isolated .Physical And Chemical Properties Analysis
“N-(2,3-dimethylcyclohexyl)-4-methylpyridin-2-amine” is soluble in many organic solvents, such as alcohols, ethers, and hydrocarbons . It has a melting point usually between about 50-60°C . The compound is stored at room temperature .Safety and Hazards
This compound may be an irritant, so care should be taken when in contact with skin and eyes . It is recommended to wear appropriate protective gloves, goggles, and laboratory clothing during operation . Avoid inhaling the dust or gas of the compound and ensure that the operating environment is well ventilated . During use and storage, it should be kept away from flammable substances such as ignition, high temperature, and open flame .
Propriétés
IUPAC Name |
N-(2,3-dimethylcyclohexyl)-4-methylpyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-10-7-8-15-14(9-10)16-13-6-4-5-11(2)12(13)3/h7-9,11-13H,4-6H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWLGEIJLOOIKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC2=NC=CC(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylcyclohexyl)-4-methylpyridin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2394785.png)
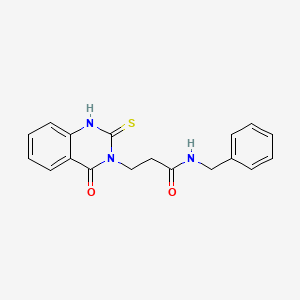

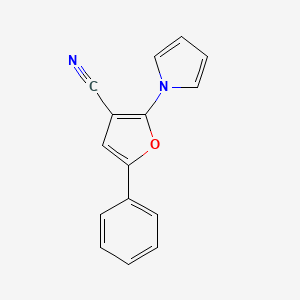

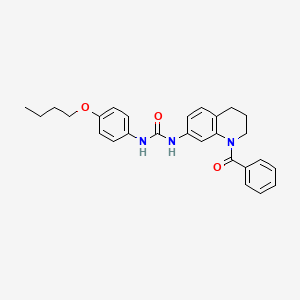
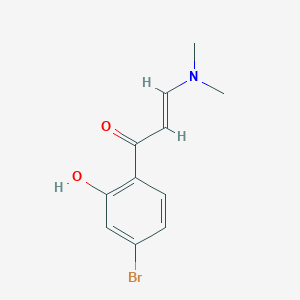
![2-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2394799.png)
![Methyl ((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)carbamate](/img/structure/B2394800.png)


![2-(4-methoxyphenyl)-N-{[5-(morpholin-4-ylsulfonyl)-2-thienyl]methyl}acetamide](/img/structure/B2394804.png)
